5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-20-12-13(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)19/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPKFDVXOPPJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.
Formation of the Pyridinone Moiety: The pyridinone moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated ketone.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridinone moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The pyridin-2(1H)-one core (target compound) is associated with RNA helicase (eIF4A3) inhibition, as seen in compound 20 . In contrast, triazole or pyrimidinone cores (e.g., MAY, compound 4e) are linked to tubulin inhibition or anthelmintic activity, respectively . The methoxy and methyl groups on the pyridinone ring in the target compound may enhance solubility compared to unsubstituted analogues.
Piperazine Modifications :
- The 2-chlorophenyl group on the piperazine in the target compound likely improves target binding via hydrophobic interactions, similar to the 3,5-dimethoxyphenyl group in MAY .
- Bulkier substituents (e.g., cyclohexyl in compound 20) reduce metabolic clearance but may compromise blood-brain barrier permeability .
Pharmacological and Computational Insights
eIF4A3 Inhibition (Pyridin-2(1H)-one Derivatives)
Tubulin Inhibition (Triazole Derivatives)
ADMET Profiles
- Pyridin-2(1H)-one Derivatives : Compounds like 1o and 1q (from ) show improved oral bioavailability due to balanced lipophilicity (LogP = 2.1–2.5) and moderate plasma protein binding (85–90%) .
- MAY : High LogP (3.8) correlates with increased cytotoxicity but may limit solubility in aqueous environments .
Biological Activity
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that integrates a piperazine moiety with a chlorophenyl group and a methoxy-substituted pyridine. The biological activity of this compound is essential for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula for the compound is with a molecular weight of approximately 364.84 g/mol. The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxy-1-methylpyridin-2(1H)-one in the presence of a suitable base, often yielding the target compound in moderate to high yields.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 364.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor properties of piperazine derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including colon cancer and squamous cell carcinoma. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Testing
In a study conducted by researchers at Nanjing Medical University, the compound was tested against HCT116 and HT29 colon cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxic activity compared to control groups.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Similar piperazine derivatives have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the piperazine ring can enhance anticonvulsant effects.
Table 2: Biological Activity Overview
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HCT116 | 15 | |
| Antitumor | HT29 | 18 | |
| Anticonvulsant | Animal Model | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
